molecular formula C25H17FO4 B11127075 2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one

2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one

Cat. No.: B11127075
M. Wt: 400.4 g/mol
InChI Key: FSNQJAHCOXEILL-MSXFZWOLSA-N
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Description

2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one is a complex organic compound that belongs to the class of oxygen-containing heterocycles. This compound is characterized by the presence of chromene and benzo[b]furan moieties, which are known for their significant biological and pharmaceutical activities. The incorporation of a fluorophenyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the chromene and benzo[b]furan rings. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are often employed for purification .

Chemical Reactions Analysis

Types of Reactions

2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one is unique due to the combination of chromene and benzo[b]furan moieties with a fluorophenyl group. This unique structure enhances its chemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H17FO4

Molecular Weight

400.4 g/mol

IUPAC Name

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(4-fluorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C25H17FO4/c26-19-7-5-16(6-8-19)14-28-20-9-10-21-23(13-20)30-24(25(21)27)12-17-11-18-3-1-2-4-22(18)29-15-17/h1-13H,14-15H2/b24-12-

InChI Key

FSNQJAHCOXEILL-MSXFZWOLSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F

Origin of Product

United States

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